molecular formula C21H23NO3 B565815 7,8-Dehydro Nalmefene CAS No. 91598-83-3

7,8-Dehydro Nalmefene

Cat. No. B565815
CAS RN: 91598-83-3
M. Wt: 337.419
InChI Key: DNMTZPZJQISVPP-MBPVOVBZSA-N
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Description

7,8-Dehydro Nalmefene (7,8-DHN) is a metabolite of Nalmefene. Nalmefene is an opioid antagonist used to reduce alcohol consumption in adults with alcohol dependence and treat and prevent opioid overdose . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .


Molecular Structure Analysis

The molecular formula of this compound is C22H34O7 . For Nalmefene, the molecular formula is C21H25NO3 .


Chemical Reactions Analysis

Nalmefene is an opioid antagonist, meaning it prevents or reverses the effects of opioids at the mu-opioid receptor .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 410.501 . For Nalmefene, the molecular weight is 339.435 .

Scientific Research Applications

Synthesis and Chemical Properties

7,8-Dehydropurpurin dimers, related to 7,8-Dehydro Nalmefene, have been synthesized and studied for their unique electronic and optical properties. This research focuses on the creation of compounds with enhanced absorption in the near-infrared (NIR) region and a small electrochemical band gap, indicating efficient conjugation between units. These properties are of interest for applications in materials science and photonic devices, showcasing the potential of this compound derivatives in developing advanced materials with specific electronic and optical functionalities (Fukui et al., 2014).

Pharmacological Insights

While not directly related to this compound, research on Nalmefene's pharmacology offers insights into the broader potential applications of opioid receptor antagonists. Nalmefene's action on mu- and delta-opioid receptors and its partial agonist effect on kappa-opioid receptors underline its role in modulating neurotransmission. This mechanism has implications for developing treatments for disorders associated with dysregulated opioid systems, highlighting the potential therapeutic applications of related compounds like this compound in treating substance use disorders and possibly other conditions involving the opioid system (Mann et al., 2016).

DNA Damage and Repair Mechanisms

Studies on oxidation pathways of adenine and guanine in aqueous solution, including interactions with 8-oxo-7,8-dehydropurine tautomers, provide valuable information on DNA damage and repair mechanisms. This research can inform the development of drugs targeting oxidative DNA damage, a key factor in aging and carcinogenesis. Understanding the chemical behavior of 7,8-dehydro compounds in biological contexts can guide the design of therapeutic agents aimed at protecting against or repairing oxidative DNA damage (Llano & Eriksson, 2004).

Analytical and Clinical Applications

The determination of nalmefene in biological matrices through advanced analytical techniques underlines the importance of this compound and related compounds in clinical research and pharmacokinetics. This work is crucial for drug monitoring, understanding drug metabolism, and ensuring therapeutic efficacy and safety in clinical settings. It highlights the broader applicability of this compound derivatives in clinical research, therapeutic drug monitoring, and pharmacokinetic studies (Fang et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 7,8-Dehydro Nalmefene are the mu (μ)-opioid and delta (δ)-opioid receptors, where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor . These opioid receptors are involved in various brain signaling pathways, including the mesolimbic pathway, which plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse .

Mode of Action

As an antagonist, this compound blocks ligands from binding to the opioid receptor . This prevents opioid molecules from attaching and exerting their effects. Animal studies suggest that kappa-opioid receptor signaling blocks acute reward and positive reinforcement effects of drugs with abusive potential by decreasing dopamine in the nucleus accumbens .

Biochemical Pathways

This compound affects the cortico-mesolimbic functions, possibly by modulating them . Preclinical studies suggest that this compound restores alcohol-induced dysregulations of the MOR/endorphins and the KOR/dynorphin system .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 40–50% when administered orally . It is metabolized in the liver and has an elimination half-life of approximately 10.8 ± 5.2 hours . The compound is excreted through the kidneys .

Result of Action

The action of this compound results in the prevention or reversal of the effects of opioids, including respiratory depression, sedation, and hypotension . It has a longer duration of action than naloxone, another opioid antagonist used to reverse opioid overdose . In a study of brain receptor occupancy, a 1 mg dose of this compound blocked over 80% of brain opioid receptors .

Biochemical Analysis

Biochemical Properties

7,8-Dehydro Nalmefene, like its parent compound Nalmefene, is likely to interact with opioid receptors, including the mu (μ)-opioid and delta (δ)-opioid receptors . The nature of these interactions is likely to be antagonistic, similar to Nalmefene, thereby reversing or reducing the effects of opioids .

Cellular Effects

The cellular effects of this compound are not fully understood due to limited research. It’s parent compound, Nalmefene, has been shown to have significant effects on various types of cells and cellular processes . For instance, Nalmefene can reverse the respiratory depression caused by opioid overdose . It’s plausible that this compound may have similar effects.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Nalmefene, its parent compound, acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . This suggests that this compound might exert its effects at the molecular level through similar interactions with these opioid receptors.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Nalmefene has been shown to have a long duration of action, surpassing most opioids . This could suggest that this compound may also exhibit prolonged effects in laboratory settings.

Dosage Effects in Animal Models

Information on the dosage effects of this compound in animal models is currently not available. Nalmefene has been used in various dosages in animal models to study its effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Nalmefene is distributed rapidly following a parenteral dose, blocking over 80% of brain opioid receptors within 5 minutes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 7,8-Dehydro Nalmefene involves the conversion of Nalmefene to its dehydro form by removing two hydrogen atoms from the cyclohexene ring.", "Starting Materials": [ "Nalmefene", "Sodium hydride", "Bromine" ], "Reaction": [ "Nalmefene is treated with sodium hydride in dry DMSO to generate the sodium salt of Nalmefene.", "Bromine is added to the reaction mixture to form the 7-bromo derivative of Nalmefene.", "The 7-bromo derivative is then treated with sodium hydride in dry DMSO to form the 7,8-dehydro derivative of Nalmefene." ] }

CAS RN

91598-83-3

Molecular Formula

C21H23NO3

Molecular Weight

337.419

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C21H23NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-7,13,16,19,23-24H,1-3,8-11H2/t16-,19+,20+,21-/m1/s1

InChI Key

DNMTZPZJQISVPP-MBPVOVBZSA-N

SMILES

C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

synonyms

(5α)-17-(Cyclopropylmethyl)-7,8-didehydro-4,5-epoxy-6-methylene-morphinan-3,14-diol

Origin of Product

United States

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